

sample preparation for 27-Carboxy-7-keto Cholesterol-d4 analysis

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Compound of Interest

Compound Name: 27-Carboxy-7-keto Cholesterol-d4

Cat. No.: B13851529

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Application Note: Quantitative Profiling of 27-Carboxy-7-keto Cholesterol via ID-LC-MS/MS

Executive Summary

This protocol details the extraction and quantification of 27-Carboxy-7-keto Cholesterol, a specific acidic oxysterol biomarker associated with oxidative stress and defects in bile acid synthesis (e.g., CYP27A1 activity, Niemann-Pick Type C).

Unlike neutral oxysterols (e.g., 7-ketocholesterol), the presence of the C27-carboxyl group allows for a highly specific purification strategy using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). This method effectively depletes neutral sterols (cholesterol, 7-KC) that typically cause severe ion suppression, ensuring high sensitivity and robustness. The protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS) with a deuterated standard (d4) to correct for recovery losses and matrix effects.

Pre-Analytical Considerations & Mechanism

The Challenge: Polarity & Suppression

Oxysterols are lipophilic, but "acidic oxysterols" (cholestenoic acids) possess a dissociable proton (pKa ~4.5–5.0).

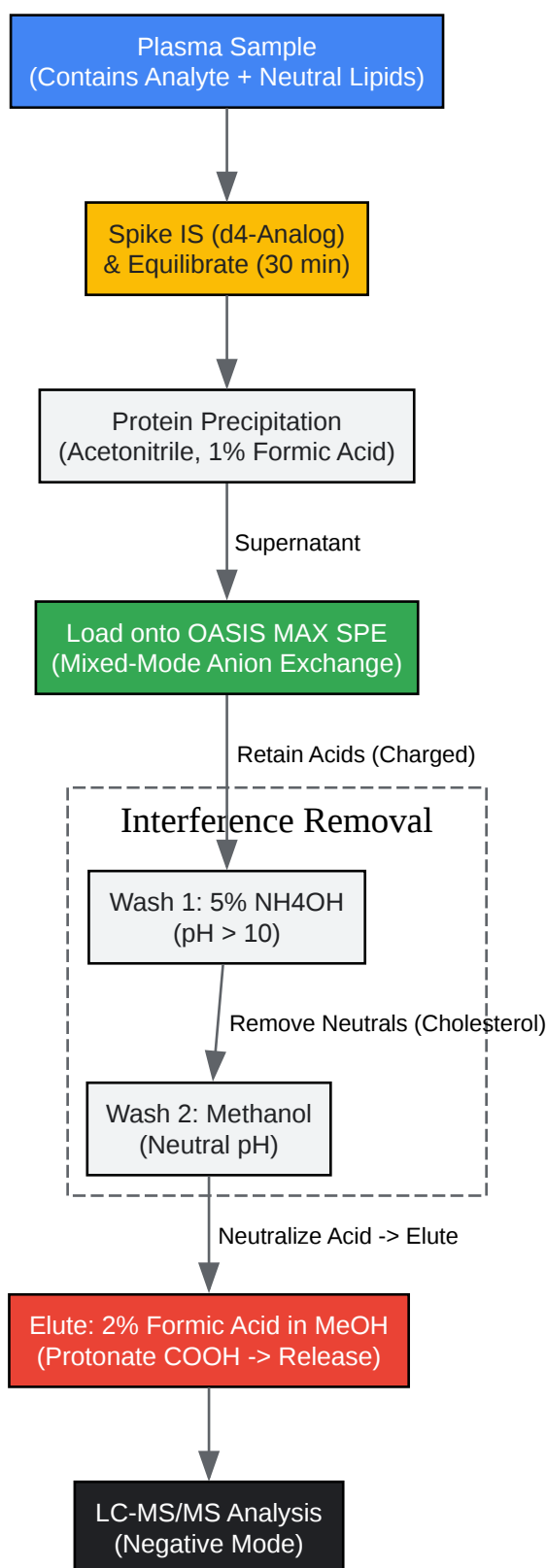
- Neutral Sterols (Interference): Plasma contains millimolar concentrations of cholesterol.
- Acidic Sterols (Analyte): Present in nanomolar concentrations.^{[1][2][3]}
- Solution: We exploit the pKa. By adjusting pH, we can retain the analyte on an anion-exchange sorbent while washing away the neutral lipid matrix.

Internal Standard Equilibration

The **27-Carboxy-7-keto Cholesterol-d4** standard must be added before any extraction step. Because the analyte is bound to plasma proteins (albumin/lipoproteins), the sample must be equilibrated to allow the deuterated standard to integrate into the biological matrix, ensuring it tracks extraction efficiency perfectly.

Workflow Visualization

The following diagram illustrates the logic of the Mixed-Mode Anion Exchange (MAX) cleanup, which is the core of this protocol's specificity.



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Caption: SPE Logic Flow. The MAX cartridge retains the acidic analyte (charged state) while washing away neutral cholesterol interferences, followed by acidic elution.

Detailed Protocol

Materials & Reagents

- Analyte Standard: 27-Carboxy-7-keto Cholesterol (Authentic standard).
- Internal Standard (IS): **27-Carboxy-7-keto Cholesterol-d4**.
- SPE Cartridge: Waters Oasis MAX (30 mg or 60 mg) or Phenomenex Strata-X-A.
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Stock Solution Preparation

- IS Stock: Dissolve d4-standard in Ethanol or MeOH to 100 µg/mL. Store at -80°C.
- Working IS: Dilute Stock to 100 ng/mL in MeOH.
- BHT Additive: Add 10 µg/mL Butylated Hydroxytoluene (BHT) to all solvents to prevent ex vivo oxidation of sterols during processing.

Sample Preparation Steps

Step 1: Spiking & Equilibration

- Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.
- Add 10 µL of Working IS (d4).
- Vortex gently and incubate at room temperature for 30 minutes (Critical for protein-ligand equilibration).

Step 2: Protein Precipitation

- Add 300 µL of cold Acetonitrile (containing 1% Formic Acid).

- Note: Acidification helps dissociate the acid sterol from albumin.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Dilute the supernatant with 1 mL of Water (to reduce organic content to <30% prior to SPE loading).

Step 3: Solid Phase Extraction (MAX) This step separates the acidic analyte from neutral cholesterol.

Step	Solvent / Conditions	Mechanism
1. Condition	1 mL MeOH	Activates sorbent.
2. Equilibrate	1 mL Water	Prepares aqueous environment.
3. Load	Diluted Supernatant (from Step 2)	Analyte binds via hydrophobic & anion exchange interactions.
4. Wash 1	1 mL 5% NH ₄ OH in Water	Critical: High pH ensures analyte is ionized (COO ⁻) and bound tight. Removes proteins/salts.
5.[4] Wash 2	1 mL 100% Methanol	Critical: Elutes neutral sterols (Cholesterol, 7-KC) while analyte remains bound by charge.
6. Elute	2 x 500 µL 2% Formic Acid in Methanol	Low pH protonates the carboxyl group (COOH), breaking the ionic bond.

Step 4: Drying & Reconstitution

- Evaporate the eluate under Nitrogen at 35°C until dry.
- Reconstitute in 100 µL of MeOH:Water (50:50).
- Transfer to LC vial with insert.

LC-MS/MS Method Parameters

For acidic oxysterols, Negative Electrospray Ionization (ESI-) is the most robust method as it targets the carboxyl group directly.

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water + 0.01% Formic Acid (Keep acid low to avoid suppressing negative ionization).
- Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.01% Formic Acid.[4]
- Flow Rate: 0.3 mL/min.
- Column Temp: 45°C.

Gradient Table:

Time (min)	% Mobile Phase B
0.0	30
1.0	30
8.0	95
10.0	95
10.1	30

| 12.0 | 30 |

MS/MS Transitions (ESI Negative):

- Analyte (27-Carboxy-7-keto):
 - Precursor: m/z 443.3 [M-H]⁻
 - Product (Quant): m/z 383.3 (Loss of CH₃COOH/CO₂)
 - Product (Qual): m/z 109 or 365
- Internal Standard (d4):
 - Precursor: m/z 447.3 [M-H]⁻
 - Product: m/z 387.3

Alternative High-Sensitivity Approach (Girard P)

If sensitivity in negative mode is insufficient (< 1 ng/mL), use Girard P (GP) derivatization. This targets the 7-keto group, adding a permanent positive charge for ESI(+).

- Perform SPE as above.
- Dry eluate.
- Add: 150 µL of Girard P reagent (10 mg/mL in MeOH with 1% Acetic Acid).
- Incubate: Room temperature overnight (or 60°C for 1 hour).
- Analyze: ESI Positive Mode.
 - Mass Shift: Precursor will be [M + GP_{mass}]⁺.
 - Advantage:[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Increases signal-to-noise by 10-100x.

References

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